Triphenyl(3-phenylpropyl)phosphonium bromide
Overview
Description
Triphenyl(3-phenylpropyl)phosphonium bromide is an analogue of phosphonium, acting as reversible inhibitors of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A . It is also used as a catalyst for the carboxylation of styrene oxide .
Synthesis Analysis
The synthesis of triphenylpropargylphosphonium bromide has been developed . Its isomerization and hydration in various solvents are studied, and reactions with secondary amines, triethylamine, and triphenylphosphine are carried out . Aldehydes and ketones react with dibromomethylene ylides, generated from the reaction of carbon tetrabromide with Ph3P, to give 1,1-dibromoalkenes .Molecular Structure Analysis
The molecular formula of this compound is C27H26BrP .Chemical Reactions Analysis
This compound is used in Suzuki reactions . It acts as a reversible inhibitor of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A .Physical And Chemical Properties Analysis
The melting point of this compound is 236-238 °C . It is sparingly soluble in DMSO when heated and slightly soluble in Methanol .Scientific Research Applications
1. Reactions with Nitrogen Nucleophiles
Triphenyl(3-phenylpropyl)phosphonium bromide undergoes significant reactions with nitrogen nucleophiles. These reactions result in the formation of products with α,β-double bonds or allene ylides, depending on the specific tautomeric form of the phosphonium salt involved (Khachatrian et al., 2002).
2. Synthesis of Arylidene Barbituric Acids and Pyrano[2,3-d]pyrimidine Derivatives
A notable application of a similar compound, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, is its use as a reusable green Brønsted-acidic ionic liquid catalyst. This catalyst facilitates the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives, showcasing its potential in the field of green chemistry and pharmaceutical synthesis (Karami et al., 2019).
3. Nucleophilic Addition Reactions
This compound is also involved in nucleophilic addition reactions with azoles. These reactions lead to the formation of corresponding phosphonium salts and phosphine oxides, demonstrating the compound's versatility in organic synthesis (Bagdasaryan et al., 2006).
4. Formation of Bipolar Compounds
This compound is integral in the formation of bipolar compounds featuring negatively charged nitrogen atoms and positively charged phosphonium atoms. Such compounds are valuable in the study of charge distribution and molecular interactions in chemistry (Khachikyan, 2009).
5. Role in Mechanochemical Synthesis
Mechanochemical synthesis, a solvent-free method, utilizes triphenylphosphine-based salts like this compound. These salts react with solid organic bromides to produce phosphonium salts, highlighting an eco-friendly approach to chemical synthesis (Balema et al., 2002).
6. Inhibitory Effects on Corrosion
Compounds structurally similar to this compound, like benzyl triphenyl phosphonium bromide, have been studied for their corrosion inhibitory properties. This suggests potential applications in protecting metals from corrosion (Bhrara & Singh, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
triphenyl(3-phenylpropyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZOJFXAPSSJD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996351 | |
Record name | Triphenyl(3-phenylpropyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7484-37-9 | |
Record name | Phosphonium, triphenyl(3-phenylpropyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7484-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7484-37-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenyl(3-phenylpropyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyl(3-phenylpropyl)phosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYL(3-PHENYLPROPYL)PHOSPHONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC255AD6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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